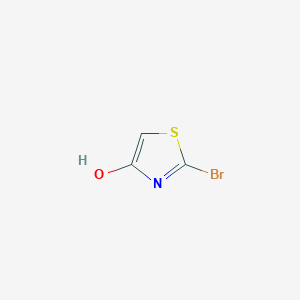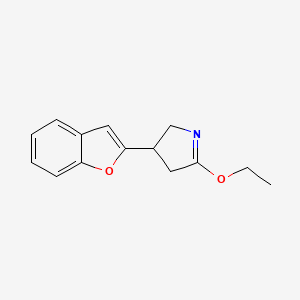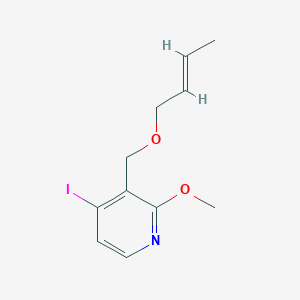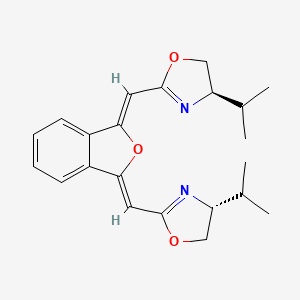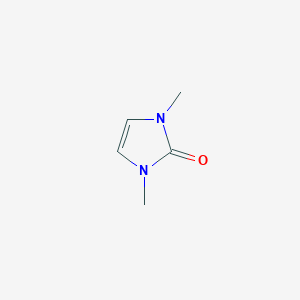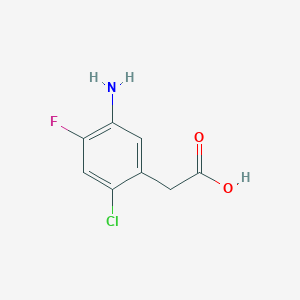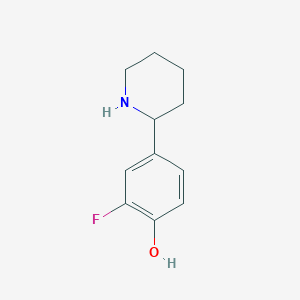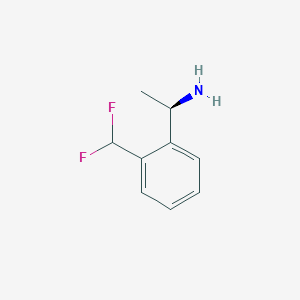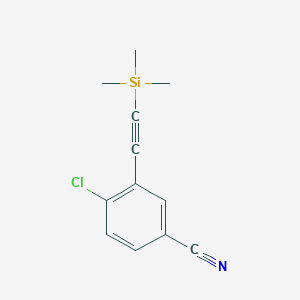![molecular formula C17H13N5O B15224792 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is known for its significant role as an intermediate in the synthesis of various kinase inhibitors, particularly those targeting Bruton’s tyrosine kinase (BTK). It has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a Suzuki coupling reaction. This reaction is carried out between 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 4-phenoxybenzeneboronic acid. The reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, in a solvent mixture of dioxane and water. The reaction is conducted under an inert atmosphere, typically argon, and at elevated temperatures around 120°C .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The synthesis involves the preparation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole from 4-phenoxybenzoic acid using an organic solvent. This intermediate is then converted to the final product through a series of reactions, including cyclization and amination .
Chemical Reactions Analysis
Types of Reactions
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: As seen in its synthesis, it can undergo Suzuki coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Such as dioxane and water for reaction media.
Inert Atmosphere: Argon or nitrogen to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which are often used as intermediates in the synthesis of kinase inhibitors .
Scientific Research Applications
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is a key intermediate in the synthesis of BTK inhibitors, which are used in the treatment of B-cell malignancies and autoimmune diseases.
Cancer Research: The compound and its derivatives have shown significant antiproliferative activity against various cancer cell lines, including leukemia and mantle cell lymphoma
Biological Studies: It is used to study the inhibition of protein kinases, which play crucial roles in cellular signal transduction.
Mechanism of Action
The primary mechanism of action of 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which regulates the survival, activation, and proliferation of B cells. By inhibiting BTK, the compound disrupts these signaling pathways, leading to the apoptosis of malignant B cells .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A well-known BTK inhibitor used in the treatment of B-cell cancers.
Other Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar structures that also target protein kinases
Uniqueness
3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features that confer high selectivity and potency as a BTK inhibitor. Its ability to form stable intermediates and undergo efficient coupling reactions makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H13N5O |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H13N5O/c18-16-14-15(21-22-17(14)20-10-19-16)11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-10,15H,(H2,18,19,20) |
InChI Key |
XVPPYPRZPHOKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C4=C(N=CN=C4N=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



